molecular formula C17H15F2NO2 B8591528 3-{4-[(3,4-Difluorophenyl)methoxy]phenyl}-N-methylprop-2-enamide CAS No. 649740-47-6

3-{4-[(3,4-Difluorophenyl)methoxy]phenyl}-N-methylprop-2-enamide

Cat. No.: B8591528
CAS No.: 649740-47-6
M. Wt: 303.30 g/mol
InChI Key: FNIFSIQCHMRJJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[(3,4-Difluorophenyl)methoxy]phenyl}-N-methylprop-2-enamide is a useful research compound. Its molecular formula is C17H15F2NO2 and its molecular weight is 303.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

649740-47-6

Molecular Formula

C17H15F2NO2

Molecular Weight

303.30 g/mol

IUPAC Name

3-[4-[(3,4-difluorophenyl)methoxy]phenyl]-N-methylprop-2-enamide

InChI

InChI=1S/C17H15F2NO2/c1-20-17(21)9-5-12-2-6-14(7-3-12)22-11-13-4-8-15(18)16(19)10-13/h2-10H,11H2,1H3,(H,20,21)

InChI Key

FNIFSIQCHMRJJM-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C=CC1=CC=C(C=C1)OCC2=CC(=C(C=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

500 mg (1.72 mmol) 3-[4-(3,4-difluoro-benzyloxy)-phenyl]-acrylic acid is suspended in 5 ml dichloromethane. 0.62 ml (8.6 mmol) thionyl chloride is added and the reaction mixture heated overnight to 45° C. Concentration leaves a yellowish tar which is dissolved again in 10 ml dichloromethane and treated with 1.1 ml of a 33% solution of methylamine in ethanol. After heating at 45° C. for 3 hours, the reaction mixture is filtered and the filtrate concentrated. Chromatography (silica gel, dichloromethane/methanol) yields 136 mg (26%) of a colorless solid. MS: m/e=304.1 (M++H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
26%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.